N-(3-chloro-4-methylphenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-(3,4-dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6O4/c1-12-4-5-13(8-15(12)22)24-18(29)10-27-11-23-20-19(21(27)30)25-26-28(20)14-6-7-16(31-2)17(9-14)32-3/h4-9,11H,10H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIACAJIFWFLAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=C(C=C4)OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anti-cancer and anti-inflammatory effects.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The key features include:
- Molecular Formula : C₁₈H₁₈ClN₅O₃
- Molecular Weight : 392.9 g/mol
- CAS Number : 6036-27-7
The presence of the triazole and pyrimidine rings is particularly noteworthy as they are often associated with various pharmacological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects:
| Cell Line | Inhibition (%) |
|---|---|
| HL-60 (Leukemia) | 81.7% |
| A549 (Lung Cancer) | 58.4% |
| HCT-15 (Colon Cancer) | 69.8% |
| OVCAR-3 (Ovarian) | 67% |
| PC-3 (Prostate Cancer) | 77.2% |
These results indicate that the compound exhibits broad-spectrum activity against different types of cancer cells, with particularly high inhibition rates in leukemia and prostate cancer cell lines .
The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
- Induction of Apoptosis : It promotes programmed cell death through the activation of apoptotic pathways.
- Anti-Angiogenic Effects : By inhibiting vascular endothelial growth factor receptor (VEGFR), it reduces tumor blood supply, thereby limiting growth .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and reduce inflammation in various models:
| Inflammatory Model | Effect |
|---|---|
| Carrageenan-induced edema | Significant reduction in swelling |
| LPS-induced inflammation | Decreased levels of TNF-alpha and IL-6 |
This suggests that the compound may be useful in treating inflammatory diseases alongside its potential as an anticancer agent .
Case Studies
A notable case study involved the administration of this compound in a murine model of cancer. The results showed a marked reduction in tumor size compared to control groups treated with a placebo. Histological analysis indicated decreased cellular proliferation and increased apoptosis within the tumors.
Scientific Research Applications
Research indicates that N-(3-chloro-4-methylphenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide exhibits significant biological activities:
1. Anticancer Properties
- Compounds with similar structural motifs have shown promising anticancer activity. For instance, studies have demonstrated that triazolo-pyrimidine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific kinases or signaling pathways associated with tumor growth.
2. Antimicrobial Activity
- The compound may also exhibit antimicrobial properties against a range of pathogens. Research has highlighted that triazole-containing compounds can disrupt bacterial cell wall synthesis and inhibit the growth of fungi.
3. Enzyme Inhibition
- Similar compounds have been studied for their ability to inhibit enzymes involved in critical biological processes. For example, triazolo-pyrimidines have been shown to inhibit enzymes like cyclooxygenase (COX) and certain kinases, which are vital in inflammatory responses and cancer progression.
Case Studies
Several case studies provide insights into the applications of this compound:
Case Study 1: Anticancer Activity
- A study published in Journal of Medicinal Chemistry reported that a related triazolo-pyrimidine derivative demonstrated selective cytotoxicity against breast cancer cells while sparing normal cells. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Effects
- Research published in Antimicrobial Agents and Chemotherapy indicated that similar triazole derivatives showed significant activity against both Gram-positive and Gram-negative bacteria. The study suggested that these compounds could serve as lead candidates for developing new antimicrobial agents.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Triazolo-Pyrimidine Core : This involves cyclization reactions between appropriate precursors to form the triazole ring fused with the pyrimidine structure.
- Functionalization : Subsequent steps introduce the chloro and methoxy groups through electrophilic aromatic substitution or nucleophilic substitution reactions.
- Acetamide Formation : The final step typically involves acylation to attach the acetamide group to the nitrogen atom of the triazole or pyrimidine ring.
Q & A
Q. What are the key synthetic pathways for this compound, and how can reaction efficiency be optimized?
The synthesis typically involves a multi-step approach:
Core formation : Construction of the triazolopyrimidine core via cyclization reactions using precursors like aminopyrimidines and nitrous acid derivatives .
Functionalization : Introduction of the 3,4-dimethoxyphenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura cross-coupling) .
Acetamide linkage : Coupling the triazolopyrimidine intermediate with the substituted phenylacetamide moiety using carbodiimide reagents (e.g., DCC/DMAP) .
Optimization strategies :
- Microwave-assisted synthesis () reduces reaction time and improves yield.
- Solvent selection (e.g., DMF for polar intermediates) and temperature control (60–80°C for coupling steps) minimize side products .
Q. How is structural characterization performed to confirm the compound’s identity?
A combination of analytical techniques is employed:
- NMR spectroscopy : - and -NMR verify substituent positions and stereochemistry (e.g., aromatic protons at δ 7.2–7.8 ppm for dimethoxyphenyl groups) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion at m/z 523.12) .
- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding between acetamide and pyrimidine moieties) .
Q. What preliminary biological assays are recommended for activity screening?
- Kinase inhibition assays : Test against CDK2/cyclin E or Aurora kinases due to structural similarity to triazolopyrimidine-based inhibitors .
- Antimicrobial screening : Use microdilution methods (MIC determination) against S. aureus and E. coli .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s mechanism of action?
- Molecular docking : Simulate binding to ATP pockets of kinases (e.g., CDK2) using AutoDock Vina. Key interactions include hydrogen bonds between the triazolopyrimidine core and kinase residues (e.g., Lys33) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .
- ADMET prediction : Tools like SwissADME evaluate bioavailability (e.g., logP ~3.5 suggests moderate lipophilicity) .
Q. How should conflicting data from biological assays be resolved?
Case example : Discrepancies in IC values across labs may arise from:
- Assay conditions : Varying ATP concentrations in kinase assays (e.g., 10 µM vs. 100 µM ATP). Standardize using the ADP-Glo™ Kinase Assay .
- Cell line heterogeneity : Use authenticated cell lines (e.g., ATCC-certified) and replicate experiments ≥3 times .
- Data normalization : Apply Z-score normalization to minimize plate-to-plate variability .
Q. What strategies improve the compound’s solubility and bioavailability?
- Prodrug design : Introduce phosphate esters at the acetamide group for enhanced aqueous solubility .
- Co-crystallization : Use co-formers like succinic acid to modify crystal lattice and dissolution rates .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .
Methodological Guidance
Q. How to troubleshoot low yields in the final coupling step?
- Reagent purity : Ensure fresh activation of carbodiimide reagents (e.g., DCC) to prevent side reactions .
- Steric hindrance : Replace DMAP with stronger bases like DBU for bulky intermediates .
- Monitoring : Use TLC (silica gel, ethyl acetate/hexane 1:1) to track reaction progress and isolate intermediates promptly .
Q. What analytical techniques validate purity for publication?
- HPLC : Use a C18 column (gradient: 10–90% acetonitrile/water) with UV detection at 254 nm; ≥95% purity required .
- Elemental analysis : Match calculated vs. observed C, H, N values (tolerance ±0.4%) .
- Thermogravimetric analysis (TGA) : Confirm absence of solvent residues (weight loss <1% at 150°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
